Methyl 2-(2-bromo-3-methylphenyl)acetate Methyl 2-(2-bromo-3-methylphenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13622126
InChI: InChI=1S/C10H11BrO2/c1-7-4-3-5-8(10(7)11)6-9(12)13-2/h3-5H,6H2,1-2H3
SMILES: CC1=C(C(=CC=C1)CC(=O)OC)Br
Molecular Formula: C10H11BrO2
Molecular Weight: 243.10 g/mol

Methyl 2-(2-bromo-3-methylphenyl)acetate

CAS No.:

Cat. No.: VC13622126

Molecular Formula: C10H11BrO2

Molecular Weight: 243.10 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-bromo-3-methylphenyl)acetate -

Specification

Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
IUPAC Name methyl 2-(2-bromo-3-methylphenyl)acetate
Standard InChI InChI=1S/C10H11BrO2/c1-7-4-3-5-8(10(7)11)6-9(12)13-2/h3-5H,6H2,1-2H3
Standard InChI Key CTUNQEFZKJXZQU-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)CC(=O)OC)Br
Canonical SMILES CC1=C(C(=CC=C1)CC(=O)OC)Br

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Structural Isomerism

Methyl 2-(2-bromo-3-methylphenyl)acetate is systematically named according to IUPAC rules, with the ester functional group (-COOCH3_3) attached to the alpha carbon of the acetic acid backbone. The phenyl ring is substituted at positions 2 (bromine) and 3 (methyl), distinguishing it from closely related isomers:

  • Methyl 2-bromo-2-(3-methylphenyl)acetate (CAS 77053-55-5): Bromine and the 3-methylphenyl group are geminal (attached to the same carbon) .

  • Methyl 2-(2-bromophenyl)acetate (CAS 57486-69-8): Lacks the 3-methyl substitution .

Table 1: Comparative Structural and Identifier Data

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Methyl 2-(2-bromo-3-methylphenyl)acetateNot availableC10_{10}H11_{11}BrO2_2243.102-Br, 3-CH3_3 on phenyl ring
Methyl 2-bromo-2-(3-methylphenyl)acetate77053-55-5C10_{10}H11_{11}BrO2_2243.10Geminal Br and 3-methylphenyl group
Methyl 2-(2-bromophenyl)acetate57486-69-8C9_9H9_9BrO2_2229.072-Br on phenyl ring, no methyl group

The structural differences significantly influence reactivity and physicochemical properties. For example, the geminal substitution in CAS 77053-55-5 may sterically hinder nucleophilic attacks compared to the vicinal substitution in the target compound .

Synthesis and Reaction Pathways

Electrophilic Aromatic Substitution (EAS)

Physicochemical Properties

Stability and Reactivity

The compound is stable under standard storage conditions but may decompose at elevated temperatures, releasing hydrogen bromide and carbon oxides . Its ester group renders it susceptible to hydrolysis under acidic or basic conditions, yielding 2-(2-bromo-3-methylphenyl)acetic acid and methanol .

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis for Inference
Boiling Point~250–280°C (estimated)Analogous brominated esters
SolubilityInsoluble in water; soluble in DCMSimilar lipophilic esters
Refractive Index1.52–1.55 (estimated)Comparative data
Hazard StatementPrecautionary Measure
H315: Skin irritationWear nitrile gloves and lab coats.
H319: Eye irritationUse safety goggles and face shields.
H335: Respiratory riskEmploy fume hoods and respiratory protection.

These guidelines, though specific to an isomer, are broadly applicable to the target compound due to structural similarities.

Applications and Research Gaps

Pharmaceutical Intermediates

Brominated phenylacetates are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors . The methyl and bromine substituents may enhance binding affinity to biological targets, though specific studies on this compound are lacking.

Agrochemical Uses

Similar esters function as intermediates in herbicides and fungicides. The bromine atom’s electron-withdrawing effects could improve stability in pesticidal formulations.

Critical Research Needs

  • Synthetic Optimization: Develop protocols tailored to the 2-bromo-3-methyl substitution pattern.

  • Toxicological Profiling: Conduct in vitro and in vivo studies to assess acute and chronic toxicity.

  • Catalytic Applications: Explore use in cross-coupling reactions (e.g., Suzuki-Miyaura).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator